molecular formula C20H16IN3O B3726624 3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone

3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone

Cat. No. B3726624
M. Wt: 441.3 g/mol
InChI Key: DXZSOYJAFCJHBL-JXMROGBWSA-N
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Description

“3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone” is a complex organic compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They are also known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .


Synthesis Analysis

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The synthesis of indole derivatives has seen considerable activity in the last decade due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . Various catalysts and experimental setups have been used in these syntheses .


Molecular Structure Analysis

The molecular structure of “3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone” can be analyzed using techniques such as IR spectroscopy and NMR spectroscopy . These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving “3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone” can be complex due to the presence of multiple reactive sites in the molecule. These reactions can be influenced by factors such as the choice of reactants, the reaction conditions, and the presence of catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone” can be determined using various analytical techniques. For example, its melting point, boiling point, and density can be determined experimentally . Its IR and NMR spectra can provide information about its molecular structure .

Safety and Hazards

The safety and hazards associated with “3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone” would depend on factors such as its physical and chemical properties, its reactivity, and its biological activities. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone” could include further exploration of its biological activities, the development of new synthetic methods, and the design of new derivatives with enhanced properties . It could also include studies on its mechanism of action and its potential applications in medicine and other fields .

properties

IUPAC Name

3-ethyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16IN3O/c1-2-24-19(23-18-9-8-14(21)11-16(18)20(24)25)10-7-13-12-22-17-6-4-3-5-15(13)17/h3-12,22H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZSOYJAFCJHBL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodoquinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone
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3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone
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3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone
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3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone
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3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone
Reactant of Route 6
3-ethyl-2-[2-(1H-indol-3-yl)vinyl]-6-iodo-4(3H)-quinazolinone

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